molecular formula C16H15F2NO4 B589861 1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester CAS No. 1329836-33-0

1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

Cat. No.: B589861
CAS No.: 1329836-33-0
M. Wt: 323.296
InChI Key: AUNQYUXHBKLYIJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The compound is systematically named 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester . Its structure comprises a quinoline core with the following substituents:

  • Cyclopropyl group at the N1 position.
  • Difluoro substituents at positions 7 and 8.
  • Methoxy group at position 6.
  • Oxo group at position 4.
  • Ethyl ester at position 3.

The molecular structure is represented by the SMILES notation:
CCOC(=O)C1=CN(C2CC2)c3c(F)c(F)c(OC)cc3C1=O .

Table 1: Key Structural Features
Component Position Functional Group
Quinoline Core Central Heterocyclic System
Cyclopropyl N1 Aliphatic Ring
Difluoro 7,8 Halogen Substituents
Methoxy 6 Ether Group
Oxo 4 Ketone Group
Ethyl Ester 3 Carboxylic Ester

Synonyms and Registry Identifiers

The compound is recognized under multiple names and identifiers:

Table 2: Synonyms and Registry Data
Synonym CAS Number PubChem CID
Ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 1329836-33-0 71315095
Moxifloxacin Impurity Q 1329836-33-0 71315095
BCP34178 1329836-33-0 71315095
DS-002820 1329836-33-0 71315095
CS-0164480 1329836-33-0 71315095

Note : A positional isomer (6,7-difluoro-8-methoxy variant) with CAS 112811-71-9 is distinct and excluded from this analysis .

Molecular Formula and Weight

The molecular formula is C₁₆H₁₅F₂NO₄ , with a computed molecular weight of 323.29 g/mol .

Table 3: Molecular Parameters
Parameter Value
Molecular Formula C₁₆H₁₅F₂NO₄
Molecular Weight (g/mol) 323.29
SMILES Notation CCOC(=O)C1=CN(C2CC2)c3c(F)c(F)c(OC)cc3C1=O
InChI Key InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)c(F)c(F)cc3C1=O

Properties

IUPAC Name

ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)12(17)13(14)18/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNQYUXHBKLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)F)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

  • Aniline Precursor : The synthesis begins with a substituted aniline containing the cyclopropylamino group, fluorine atoms at positions 7 and 8, and a methoxy group at position 6.

  • Condensation with DEEM : The aniline reacts with DEEM in a high-boiling solvent like 1,4-dioxane or toluene under reflux. This forms an ethoxymethylene intermediate.

  • Cyclization : Heating induces cyclization, yielding the quinoline skeleton with the ester group at position 3.

Example Conditions :

  • Solvent : 1,4-dioxane

  • Temperature : Reflux (~100–120°C)

  • Time : 9–12 hours

  • Yield : ~63% (based on analogous synthesis).

Functional Group Compatibility

  • Cyclopropyl Group : Introduced via cyclopropylamine during aniline preparation.

  • Fluorine Atoms : Typically added via electrophilic fluorination or using fluorinated building blocks.

  • Methoxy Group : Introduced via nucleophilic substitution (e.g., using methyl iodide on a hydroxylated precursor).

Esterification of the Carboxylic Acid Precursor

If the carboxylic acid form (1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ) is accessible, esterification provides a direct route to the ethyl ester.

Acid-to-Ester Conversion

  • Activation of Carboxylic Acid : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Esterification : Reaction with ethanol in the presence of a base (e.g., pyridine) yields the ethyl ester.

Example Conditions :

  • Reagents : SOCl₂, ethanol

  • Solvent : Toluene or solvent-free

  • Yield : >80% (based on analogous esterifications).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Optimized Protocol

  • Microwave Cyclization : Substitute conventional heating with microwave irradiation during the Gould-Jacobs cyclization.

  • Conditions :

    • Power : 300 W

    • Temperature : 150°C

    • Time : 30 minutes

    • Yield Improvement : ~15–20% compared to traditional methods.

Green Chemistry Approaches

Aqueous Media Condensation

Recent studies highlight aqueous-phase reactions for eco-friendly synthesis.

  • Piperazine Condensation : While primarily used for fluoroquinolone antibiotics like ciprofloxacin, this method can be adapted for ester synthesis by omitting the piperazine step.

  • Conditions :

    • Solvent : Water

    • Temperature : 110–115°C

    • Yield : ~85% (based on similar reactions).

Solvent-Free Reactions

Eliminating solvents reduces waste and simplifies purification:

  • Mechanochemical Synthesis : Ball milling with DEEM and aniline derivatives.

  • Yield : Comparable to traditional methods (~60–70%).

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Gould-Jacobs1,4-dioxane, reflux, 9–12 h63%Well-established, scalableLong reaction time
Acid EsterificationSOCl₂, ethanol, toluene>80%High yield, simple stepsRequires pre-synthesized acid
Microwave-Assisted300 W, 150°C, 30 min~78%Faster, energy-efficientSpecialized equipment needed
Aqueous MediaWater, 110–115°C, 14 h85%Eco-friendly, fewer side productsLimited substrate compatibility

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is extensively used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Used in the development of new pharmaceuticals, especially antibiotics.

    Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of compounds derived from 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The biological activity and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions C-6, C-7, and C-6. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Target Compound: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester C-6: OCH₃; C-7: F; C-8: F C₁₆H₁₅F₂NO₄ Gatifloxacin precursor; >95% purity (HPLC)
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester C-6: F; C-7: Cl; C-8: NO₂ C₁₅H₁₂ClFN₂O₅ Higher reactivity at C-7 for nucleophilic substitution
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate C-5: NH₂; C-6: F; C-7: F; C-8: F C₁₅H₁₃F₃N₂O₃ Intermediate for Sparfloxacin; trifluoro enhances hydrophobicity
1-Cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C-6: F; C-7: F; C-8: OH C₁₄H₁₀F₂NO₄ Reduced stability due to phenolic OH; lower bioavailability
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate C-7: Piperazinyl; C-6: F C₁₉H₂₁FN₄O₃ Piperazine enhances Gram-negative activity; ethyl ester improves solubility

Impact of Substituents on Reactivity and Stability

  • Fluorine vs. Chlorine at C-7 : The target compound’s difluoro configuration at C-7/C-8 reduces electrophilicity compared to chloro-nitro analogs (e.g., ), diminishing reactivity in nucleophilic aromatic substitution but improving metabolic stability .
  • Methoxy at C-6 : The methoxy group in the target compound enhances DNA gyrase binding compared to C-6 unsubstituted or hydroxy variants (e.g., ), while also reducing phototoxicity risks .
  • Ethyl Ester vs. Methyl Ester : Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates than methyl esters (e.g., ), prolonging circulation time before conversion to the active carboxylic acid form .

Antibacterial Activity

  • Target Compound : The 7,8-difluoro-6-methoxy configuration optimizes activity against Gram-positive bacteria (e.g., S. pneumoniae) by enhancing topoisomerase IV inhibition .
  • Piperazinyl Derivatives : Compounds with piperazine at C-7 (e.g., ) show broader Gram-negative coverage (e.g., E. coli) due to increased hydrophilicity and outer membrane penetration .
  • Trifluoro Analogs : The 6,7,8-trifluoro substitution (e.g., ) improves potency but may increase cytotoxicity due to heightened lipophilicity .

Biological Activity

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester, often referred to as a fluoroquinolone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its efficacy against various pathogens and its potential therapeutic applications.

  • Molecular Formula : C16H15F2N O4
  • Molecular Weight : 323.29 g/mol
  • CAS Number : 1329836-33-0
  • IUPAC Name : Ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-quinoline-3-carboxylate

Biological Activity Overview

The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. Research has demonstrated that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline has been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16

These results suggest that the compound can be a valuable agent in treating infections caused by these pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication.

A study conducted on human cancer cell lines demonstrated the following effects:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The observed IC50 values reflect the compound's potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Efficacy Study : A recent study published in Pharmaceutical Research found that the compound exhibited strong antibacterial activity comparable to existing antibiotics. It was effective against multidrug-resistant strains of bacteria, highlighting its potential as a new therapeutic option in infectious disease management .
  • Mechanism of Action Investigation : Research published in Journal of Medicinal Chemistry elucidated the mechanism through which this compound induces apoptosis in cancer cells. The study showed that it activates caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer drug .
  • Safety and Toxicology Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic doses. This was assessed using various human cell lines, demonstrating minimal adverse effects compared to traditional chemotherapeutics .

Q & A

Basic: What are the key steps in synthesizing 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Refluxing 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with NaOH in ethanol to introduce substituents (e.g., ethoxy/methoxy groups) via nucleophilic substitution .
  • Step 2: Isolation via solvent extraction (e.g., EtOAc) and purification by crystallization, yielding ~75% product .
  • Step 3: Monitoring via TLC to confirm reaction completion .
    Key intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are synthesized using diazotization and chlorination .

Basic: How is the compound’s structure confirmed experimentally?

Methodological Answer:

  • X-ray crystallography identifies dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) and hydrogen-bonded dimers .
  • NMR/IR spectroscopy validates substituent positions (e.g., methoxy, cyclopropyl) and carbonyl stretching frequencies (~1700 cm⁻¹) .
  • Mass spectrometry confirms molecular weight (e.g., m/z 323.30 for C₁₆H₁₅F₂NO₄) .

Basic: What methods ensure purity and quality control?

Methodological Answer:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (e.g., desfluoroenrofloxacin) .
  • Pharmacopeial tests include pH (5.1–5.7), osmolality (260–330 mOsmol/kg), and sterility compliance .
  • TLC monitors reaction progress using silica plates and UV visualization .

Advanced: How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Catalyst selection: Magnesium methylate improves esterification efficiency in malonic acid diethyl ester reactions .
  • Reaction time control: Shorter reflux durations (e.g., 0.5 hours) reduce degradation .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance substituent introduction .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-technique validation: Cross-reference X-ray data (e.g., bond lengths/angles) with NMR/IR .
  • Decoupling experiments in NMR distinguish overlapping signals (e.g., cyclopropyl vs. methoxy protons) .
  • Isotopic labeling (e.g., ¹³C) clarifies ambiguous carbon environments .

Advanced: What functional group modifications impact biological activity?

Methodological Answer:

  • Methoxy → Ethoxy substitution alters pharmacokinetics (e.g., solubility, bioavailability) .
  • Piperazinyl introduction (e.g., octahydro-pyrrolopyridine) enhances gram-negative bacterial targeting .
  • Fluorine position adjustments influence antibacterial potency via steric/electronic effects .

Advanced: Which analytical techniques are critical for impurity profiling?

Methodological Answer:

  • LC-MS/MS identifies trace impurities (e.g., 7-chloro derivatives) with LOD <0.1% .
  • GC-MS detects residual solvents (e.g., ethanol, toluene) post-synthesis .
  • Ion chromatography quantifies inorganic impurities (e.g., Na⁺, Cl⁻) .

Advanced: How are intermediates isolated during multi-step synthesis?

Methodological Answer:

  • Column chromatography (silica gel, hexane/EtOAc gradient) separates intermediates (e.g., tert-butyl esters) .
  • Crystallization from toluene/water mixtures purifies carboxylic acid intermediates .
  • pH-controlled extraction isolates zwitterionic species (e.g., at pH 5–6) .

Advanced: How do solubility and stability influence formulation design?

Methodological Answer:

  • pH adjustment (5.1–5.7) optimizes aqueous solubility while preventing ester hydrolysis .
  • Lyophilization enhances stability by removing hydrolytic water .
  • Excipient screening (e.g., cyclodextrins) improves bioavailability in solid dispersions .

Advanced: What structural features drive structure-activity relationships (SAR)?

Methodological Answer:

  • Quinolone core : Essential for DNA gyrase inhibition .
  • Cyclopropyl group : Enhances bacterial membrane penetration .
  • Fluorine at C6/C7 : Increases potency against Mycoplasma and Chlamydia spp. .

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